

Application Notes and Protocols: Cell-based Assays for Vatalanib Target Engagement

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Compound of Interest		
Compound Name:	Vatalanib hydrochloride	
Cat. No.:	B15566296	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of all known Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, -2, and -3).[3][4] Additionally, Vatalanib inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor beta (PDGFRβ) and c-Kit, which are also involved in angiogenesis and tumor progression.[5][6] By blocking these signaling pathways, Vatalanib potently inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.[3][4]

Confirming that a drug candidate like Vatalanib engages its intended molecular target within a cellular environment is a critical step in drug development.[7][8] Target engagement assays provide crucial information on compound potency, selectivity, and mechanism of action in a physiologically relevant setting. This document provides detailed protocols for three distinct cell-based assays to measure the target engagement of Vatalanib: a direct binding assay (Cellular Thermal Shift Assay), a downstream signaling assay (In-Cell Western Assay for p-VEGFR-2), and a functional phenotypic assay (Endothelial Cell Proliferation).

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

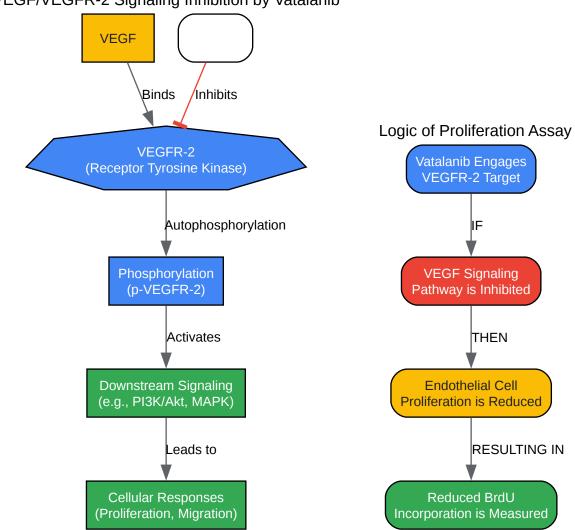


The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the direct binding of a compound to its target protein in intact cells.[9][10] The principle is based on ligand-induced thermal stabilization; when Vatalanib binds to its target kinase (e.g., VEGFR-2), the resulting complex is more resistant to heat-induced denaturation.[10]

Experimental Workflow Diagram



VEGF/VEGFR-2 Signaling Inhibition by Vatalanib





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